molecular formula C12H16N2O3 B2818679 6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 954580-47-3

6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B2818679
CAS No.: 954580-47-3
M. Wt: 236.271
InChI Key: NGABWPAJCPYMQQ-UHFFFAOYSA-N
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Description

6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one (6-AHPTQ) is a novel synthetic compound that has been studied for its potential applications in scientific research. 6-AHPTQ is a derivative of the naturally occurring quinoline alkaloid tetrahydroquinoline (THQ), and is a heterocyclic compound with a six-membered ring structure. 6-AHPTQ has been studied for its potential therapeutic and pharmacological properties, as well as its utility as a substrate for various biochemical and physiological processes.

Scientific Research Applications

Chemoenzymatic Synthesis

The compound is relevant in the chemoenzymatic synthesis of chiral and rigid unnatural amino acids, which are crucial for the biosynthesis of complex natural products like isoquinoline alkaloids. A study by Benz and Wohlgemuth (2007) demonstrated a straightforward route to chiral 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a key building block for many active pharmaceutical ingredients, using amino acid oxidase-catalyzed resolution and Pictet–Spengler reaction. This approach offers a convenient alternative to traditional chemical procedures, linking racemic aromatic amino acids to their chiral counterparts, enhancing the synthesis of active pharmaceutical ingredients and their metabolites in chiral form (Benz & Wohlgemuth, 2007).

Green Synthesis

The compound is involved in the green synthesis of N-hydroxyethyl-substituted 1,2,3,4-tetrahydroquinolines, showcasing an eco-friendly approach using acidic ionic liquid as a catalyst. This method eliminates the need for toxic and costly catalysts, offering a more sustainable and efficient protocol for synthesizing tetrahydroquinoline derivatives (Guo et al., 2020).

Domino Reaction in Water

A study by Zhang and Li (2002) highlighted the use of a domino reaction of aromatic amines with cyclic enol ethers in water, catalyzed by indium chloride, to efficiently synthesize various 1,2,3,4-tetrahydroquinoline derivatives. This method emphasizes the eco-friendly aspect by utilizing water as the solvent and achieving cis selectivity in the cyclization products (Zhang & Li, 2002).

Enantiomer Synthesis

The synthesis of enantiomers of 6-amino-1,2,3,4-tetrahydroquinolines, as detailed by Gruzdev et al. (2012), involves kinetic resolution and regioselective nitration, leading to high-yield production of (S)-6-amino-2-methyl-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline. This process underscores the importance of the compound in synthesizing enantiopure substances for pharmaceutical applications (Gruzdev et al., 2012).

Properties

IUPAC Name

6-(3-amino-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-6-9(15)7-17-10-2-3-11-8(5-10)1-4-12(16)14-11/h2-3,5,9,15H,1,4,6-7,13H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGABWPAJCPYMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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